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Compound of Interest

2,3-Dihydro-5-benzofuranethanol-
a4

Cat. No.: B564644

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-5-benzofuranethanol-d4 is the deuterium-labeled form of 2,3-Dihydro-5-
benzofuranethanol. This isotopically labeled molecule serves as a crucial internal standard for
the accurate quantification of its non-deuterated counterpart in various analytical applications,
particularly in mass spectrometry-based studies. This guide provides a comprehensive
overview of its molecular structure, and discusses the general synthesis and analytical
methodologies relevant to this class of compounds. While specific experimental data for the
deuterated form is not publicly available, this document compiles the foundational knowledge
necessary for its application in a research setting.

Molecular Structure and Properties

2,3-Dihydro-5-benzofuranethanol-d4 is structurally identical to 2,3-Dihydro-5-
benzofuranethanol, with the key difference being the substitution of four hydrogen atoms with
deuterium on the ethanol side-chain. This isotopic labeling minimally affects the chemical
properties of the molecule while significantly increasing its molecular weight, allowing for its
differentiation in mass spectrometry.

Chemical Structure
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The molecular structure of 2,3-Dihydro-5-benzofuranethanol-d4 is depicted below. The
deuterium atoms are located on the ethyl group attached to the benzofuran ring.

Caption: Molecular Structure of 2,3-Dihydro-5-benzofuranethanol-d4.

Physicochemical Properties

While specific experimental data for the deuterated compound is scarce, the properties of its
non-deuterated analog provide a close approximation.

Value (Deuterated,

Property Value (Non-deuterated) .
Predicted)
Molecular Formula C10H1202 C10HsD4O2
Molecular Weight 164.20 g/mol 168.23 g/mol
CAS Number 87776-76-9 1185079-36-0
Appearance Not specified White Solid
Solubility Not specified Soluble in organic solvents

Synthesis and Isotopic Labeling

Detailed experimental protocols for the synthesis of 2,3-Dihydro-5-benzofuranethanol-d4 are
not readily available in peer-reviewed literature, suggesting it is primarily produced by
commercial suppliers of stable isotope-labeled compounds. However, a general synthetic
approach can be inferred from established organic chemistry principles.

General Synthetic Workflow

The synthesis would likely involve the introduction of the deuterated ethanol side chain onto a
pre-formed 2,3-dihydrobenzofuran core. A plausible synthetic route is outlined below.
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Caption: A plausible synthetic pathway for 2,3-Dihydro-5-benzofuranethanol-d4.

Note: This represents a generalized scheme. The actual commercial synthesis may employ
different strategies for higher efficiency and isotopic purity.

Analytical Characterization

As an internal standard, the purity and isotopic enrichment of 2,3-Dihydro-5-
benzofuranethanol-d4 are critical. The primary methods for its characterization are Nuclear
Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to be similar to its non-deuterated analog,
with the key difference being the absence of signals corresponding to the deuterated
positions on the ethanol side chain. The integration of the remaining proton signals would
confirm the extent of deuteration.

e 2H NMR (Deuterium NMR): This technique would directly detect the presence and location of
deuterium atoms in the molecule, providing definitive proof of isotopic labeling.

e 13C NMR: The carbon spectrum would show signals for all ten carbon atoms. The signals for
the deuterated carbons (CD2) would exhibit characteristic splitting patterns due to coupling
with deuterium.

Note: Specific chemical shift data for 2,3-Dihydro-5-benzofuranethanol-d4 is not publicly
available. Researchers should refer to the Certificate of Analysis provided by the supplier for
this information.
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Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of this compound's application. The mass spectrum will
show a molecular ion peak corresponding to its increased molecular weight due to the four

deuterium atoms.

Expected m/z (Non-

lon deuterated) Expected m/z (Deuterated)
euterate

[M]+ 164.08 168.10

[M+H]* 165.09 169.11

[M+Na]* 187.07 191.09

Note: The exact fragmentation pattern would need to be determined experimentally but is
expected to be analogous to the non-deuterated standard.

Applications in Research and Drug Development

The primary application of 2,3-Dihydro-5-benzofuranethanol-d4 is as an internal standard in

quantitative bioanalysis.

Use as an Internal Standard

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is
added in a known quantity to samples and calibration standards. Because the deuterated
standard has nearly identical chemical and physical properties to the analyte of interest, it co-
elutes during chromatography and experiences similar ionization effects in the mass
spectrometer. This allows for the correction of variations in sample preparation, injection
volume, and instrument response, leading to highly accurate and precise quantification of the

non-deuterated analyte.
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Caption: Standard workflow for using a deuterated internal standard in quantitative analysis.
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Biological Context of Benzofuran Derivatives

While no specific signaling pathways have been identified for 2,3-Dihydro-5-benzofuranethanol,
the broader class of benzofuran derivatives is known for a wide range of biological activities.
These compounds are found in numerous natural products and have been investigated for their
potential as:

o Antioxidants: The benzofuran scaffold is present in molecules that can scavenge free
radicals.

e Enzyme Inhibitors: Certain benzofuran derivatives have shown inhibitory activity against
enzymes such as lipoxygenase.

» Antimicrobial and Antitumor Agents: The versatile structure of benzofurans allows for
modifications that can lead to potent antimicrobial and anticancer properties.

The use of 2,3-Dihydro-5-benzofuranethanol and its deuterated standard in metabolic studies
could help elucidate the pharmacokinetic and pharmacodynamic properties of new drug
candidates based on the benzofuran scaffold.

Conclusion

2,3-Dihydro-5-benzofuranethanol-d4 is an essential tool for researchers requiring precise
quantification of its non-deuterated analog. While detailed public data on its synthesis and
spectroscopic properties are limited, its role as an internal standard in mass spectrometry is
well-established. Understanding the principles of its application and the general biological
context of benzofuran derivatives will enable researchers and drug development professionals
to effectively utilize this compound in their analytical workflows. For specific quantitative data
and experimental protocols, users are advised to consult the documentation provided by their
chemical supplier.

 To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dihydro-5-
benzofuranethanol-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564644#2-3-dihydro-5-benzofuranethanol-d4-
molecular-structure]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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